N,N-Diisobutylethylenediamine

Description

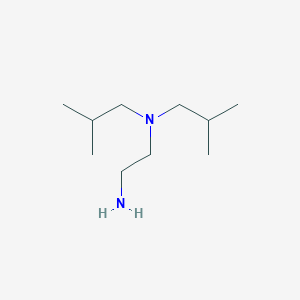

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N',N'-bis(2-methylpropyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-9(2)7-12(6-5-11)8-10(3)4/h9-10H,5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJMAAPZOAUTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCN)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505273 | |

| Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14156-98-0 | |

| Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-Diisobutylethylenediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisobutylethylenediamine is a diamine compound with potential applications in organic synthesis, catalysis, and as a building block for more complex molecules. This technical guide provides a detailed overview of its chemical and physical properties, a proposed synthesis protocol, and analytical methodologies. Due to the limited availability of data for this specific compound, information from closely related analogs is also discussed to provide a broader context for its potential reactivity and characteristics.

Chemical and Physical Properties

The available data for this compound is summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₄N₂ | |

| Molecular Weight | 172.31 g/mol | |

| CAS Number | 14156-98-0 | [1] |

| Boiling Point | 85-86 °C (at 13 Torr) | [1] |

| Density (Predicted) | 0.839 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.56 ± 0.10 | [1] |

| Appearance | Colorless liquid (presumed) | |

| Solubility | Expected to be soluble in organic solvents. |

Synthesis and Purification

Proposed Synthesis via Nucleophilic Substitution

Reaction Scheme:

(iso-C₄H₉)₂NH + ClCH₂CH₂NH₂·HCl → (iso-C₄H₉)₂NCH₂CH₂NH₂·HCl

Experimental Protocol:

-

Reaction Setup: To a sealed reaction vessel, add diisobutylamine (2.0 equivalents) and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Reagent: Add 2-chloroethylamine hydrochloride (1.0 equivalent) to the solution.

-

Reaction Conditions: Heat the mixture to 80-100°C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add an aqueous solution of sodium hydroxide to neutralize the hydrochloride salt and deprotonate the product.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

Proposed Synthesis via Ring-Opening of Ethylene Oxide

Reaction Scheme:

(iso-C₄H₉)₂NH + C₂H₄O → (iso-C₄H₉)₂NCH₂CH₂OH (iso-C₄H₉)₂NCH₂CH₂OH + SOCl₂ → (iso-C₄H₉)₂NCH₂CH₂Cl (iso-C₄H₉)₂NCH₂CH₂Cl + NH₃ → (iso-C₄H₉)₂NCH₂CH₂NH₂

This multi-step approach involves the initial reaction of diisobutylamine with ethylene oxide to form the corresponding amino alcohol, followed by chlorination and subsequent amination.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely available in public databases. Researchers are encouraged to perform their own analyses to confirm the structure and purity of the synthesized compound.

Expected Spectroscopic Features

-

¹H NMR: Resonances corresponding to the isobutyl groups (methyl and methine protons) and the ethylenediamine backbone (methylene protons). The integration of these signals should be consistent with the molecular structure.

-

¹³C NMR: Signals for the four distinct carbon environments in the isobutyl groups and the two different methylene carbons of the ethylenediamine chain.

-

IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and N-H bending vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (172.31 g/mol ) and fragmentation patterns consistent with the loss of isobutyl and ethylamine fragments.

Potential Applications

While specific applications for this compound are not well-documented, its structure suggests potential utility in several areas of chemical research and development:

-

Ligand in Catalysis: The presence of two nitrogen atoms allows for the formation of chelate complexes with metal ions. Substituted ethylenediamines are widely used as ligands in various catalytic reactions, including cross-coupling reactions and polymerization.

-

Building Block in Organic Synthesis: The primary and tertiary amine functionalities provide reactive sites for further elaboration, making it a potential precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

-

Corrosion Inhibitor: Amines are known to act as corrosion inhibitors for metals. The long alkyl chains in this compound may provide a hydrophobic barrier on metal surfaces.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity of this compound or its involvement in any signaling pathways. Further research is required to explore the potential pharmacological or toxicological effects of this compound.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of this compound based on the nucleophilic substitution method.

References

An In-depth Technical Guide to the Synthesis of N,N-Diisobutylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N,N-Diisobutylethylenediamine, a valuable diamine intermediate in various chemical and pharmaceutical applications. This document details two core synthetic methodologies: direct N-alkylation and reductive amination. Each method is presented with detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways and workflows to facilitate laboratory application.

Direct N-Alkylation of Diisobutylamine

The direct N-alkylation route offers a straightforward approach to the synthesis of this compound. This method involves the nucleophilic substitution of a haloalkane by diisobutylamine. A common and effective variation of this synthesis involves the reaction of diisobutylamine with 2-chloroethylamine hydrochloride in the presence of a base to neutralize the hydrogen chloride salt and the HCl generated during the reaction.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N,N-dialkylethylenediamines.

Materials:

-

Diisobutylamine

-

2-chloroethylamine hydrochloride

-

Sodium methoxide solution in methanol (30% w/v)

-

Saturated sodium hydroxide solution

-

Methanol

Equipment:

-

High-pressure autoclave with stirring and temperature control

-

Distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine diisobutylamine, 2-chloroethylamine hydrochloride, and a solution of sodium methoxide in methanol. The molar ratio of diisobutylamine to 2-chloroethylamine hydrochloride is typically maintained between 4:1 and 6:1, with sodium methoxide used in a slight molar excess relative to the 2-chloroethylamine hydrochloride (approximately 1:1 to 2:1).

-

Reaction Conditions: Seal the autoclave and heat the mixture to a temperature between 140°C and 160°C. The internal pressure will rise to approximately 0.8 MPa to 1.0 MPa. Maintain these conditions with constant stirring for a duration of 4 to 6 hours.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and cautiously vent any residual pressure. Transfer the reaction mixture to a separatory funnel.

-

Neutralization and Extraction: Add a saturated aqueous solution of sodium hydroxide to the reaction mixture to adjust the pH to approximately 12. This will neutralize any remaining acidic species and liberate the free amine. Allow the layers to separate and collect the upper organic phase.

-

Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of N,N-dialkylethylenediamines via direct N-alkylation, based on analogous preparations.

| Parameter | Value | Reference |

| Reactants | Diisobutylamine, 2-chloroethylamine hydrochloride | Adapted from[1] |

| Base | Sodium methoxide in methanol | [1] |

| Molar Ratio (Diisobutylamine : 2-chloroethylamine HCl) | 4:1 to 6:1 | [1] |

| Molar Ratio (Sodium Methoxide : 2-chloroethylamine HCl) | 1:1 to 2:1 | [1] |

| Temperature | 140 - 160 °C | [1] |

| Pressure | 0.8 - 1.0 MPa | [1] |

| Reaction Time | 4 - 6 hours | [1] |

| Reported Yield (for analogous compounds) | ~75% | [1] |

Visualization of the N-Alkylation Pathway

Reductive Amination of Ethylenediamine

Reductive amination provides an alternative and often more controlled route for the synthesis of this compound, minimizing the risk of over-alkylation that can be a side reaction in the direct alkylation method. This one-pot reaction involves the formation of an imine intermediate from ethylenediamine and isobutyraldehyde, which is then reduced in situ to the desired diamine.

Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

-

Ethylenediamine

-

Isobutyraldehyde

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol

-

Acetic acid (glacial)

-

Ethyl acetate

-

Saturated potassium carbonate solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (1.0 equivalent) in methanol under a nitrogen atmosphere.

-

Imine Formation: Cool the solution to 0°C in an ice bath. Slowly add isobutyraldehyde (2.2 equivalents) dropwise to the stirred solution. After the addition is complete, add a few drops of glacial acetic acid to catalyze the imine formation. Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture back to 0°C. In a separate flask, prepare a solution of the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride, approximately 2.5 equivalents) in methanol. Add this solution portion-wise to the reaction mixture, maintaining the temperature below 20°C.

-

Reaction Completion: Allow the reaction to stir at room temperature overnight.

-

Work-up: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Take up the residue in ethyl acetate and wash with a saturated aqueous solution of potassium carbonate to remove any remaining acidic components and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation.

Quantitative Data

The following table outlines the typical parameters for a reductive amination synthesis.

| Parameter | Value | Reference |

| Reactants | Ethylenediamine, Isobutyraldehyde | General Reductive Amination Protocols |

| Reducing Agent | Sodium cyanoborohydride or Sodium triacetoxyborohydride | [2] |

| Solvent | Methanol | [2] |

| Catalyst | Acetic Acid (catalytic amount) | General Reductive Amination Protocols |

| Molar Ratio (Isobutyraldehyde : Ethylenediamine) | 2.2 : 1 | Representative Stoichiometry |

| Molar Ratio (Reducing Agent : Ethylenediamine) | ~2.5 : 1 | Representative Stoichiometry |

| Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 12 - 24 hours | General Reductive Amination Protocols |

| Expected Yield | High (often >80%) | [2] |

Visualization of the Reductive Amination Pathway

References

An In-depth Technical Guide to the Structure Elucidation of N,N-Diisobutylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisobutylethylenediamine is a diamine of interest in synthetic chemistry, potentially serving as a versatile building block and ligand. This document provides a comprehensive guide to its structural elucidation, outlining common synthetic routes and the analytical techniques required for its definitive characterization. Detailed experimental protocols and expected analytical data are presented to facilitate its synthesis and identification in a laboratory setting.

Introduction

N,N-disubstituted ethylenediamines are a class of organic compounds that feature prominently as intermediates in the synthesis of pharmaceuticals and as ligands in coordination chemistry.[1][2] The specific structural characteristics of this compound, with its two isobutyl groups attached to a single nitrogen atom of the ethylenediamine backbone, are expected to confer distinct steric and electronic properties, influencing its reactivity and potential applications. This guide details the necessary steps for its synthesis and rigorous structure elucidation.

Proposed Synthesis

A common and effective method for the synthesis of N,N-disubstituted ethylenediamines involves the reductive amination of a primary amine with an appropriate aldehyde or ketone, followed by alkylation, or direct alkylation of a primary amine. For this compound, a plausible and efficient synthetic route is the direct alkylation of ethylenediamine with isobutyl bromide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethylenediamine

-

Isobutyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethylenediamine (1.0 eq.), potassium carbonate (2.5 eq.), and acetonitrile.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add isobutyl bromide (2.2 eq.) dropwise to the refluxing mixture over a period of 1 hour.

-

Continue refluxing the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Structure Elucidation Workflow

The definitive identification of the synthesized this compound requires a combination of spectroscopic techniques. The following workflow outlines the logical progression of experiments for structure confirmation.

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Spectroscopic Data and Analysis

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Predicted Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₂₄N₂ |

| Molecular Weight | 172.31 g/mol |

| Boiling Point | Approx. 200-210 °C (at 760 mmHg) |

| Appearance | Colorless to pale yellow liquid |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound.

| Technique | Expected Result |

| Electron Ionization (EI-MS) | Molecular Ion (M⁺) peak at m/z = 172 |

| High-Resolution MS (HRMS) | Calculated m/z for [M+H]⁺: 173.2018; Found: 173.2012 ± 0.0005 |

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Sample Preparation: Dissolve a small amount of the purified product in methanol.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350-3250 (broad, weak) | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 2950-2850 | C-H stretch | Alkyl groups |

| 1470-1450 | C-H bend | Alkyl groups |

| 1150-1050 | C-N stretch | Amine |

Experimental Protocol: Infrared Spectroscopy

-

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is placed between two NaCl or KBr plates.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.75 | t | 2H | -N-CH₂ -CH₂-NH₂ |

| ~2.65 | t | 2H | -N-CH₂-CH₂ -NH₂ |

| ~2.35 | d | 4H | -N-(CH₂ -CH(CH₃)₂)₂ |

| ~1.80 | m | 2H | -N-(CH₂-CH (CH₃)₂)₂ |

| ~1.20 (broad s) | 2H | -NH₂ | |

| ~0.90 | d | 12H | -N-(CH₂-CH(CH₃ )₂)₂ |

¹³C NMR (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~60 | -N-C H₂-CH(CH₃)₂ |

| ~55 | -N-C H₂-CH₂-NH₂ |

| ~42 | -N-CH₂-C H₂-NH₂ |

| ~28 | -CH(C H₃)₂ |

| ~20 | -C H(CH₃)₂ |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature.

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic approach involving synthesis followed by a suite of spectroscopic analyses. The combined data from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR provides unambiguous evidence for the molecular formula and connectivity of the target compound. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers undertaking the synthesis and characterization of this and structurally related molecules.

References

N,N-Diisobutylethylenediamine: A Comprehensive Technical Guide to its Physical and Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and spectral properties of N,N-Diisobutylethylenediamine (CAS No. 14156-98-0). Due to the limited availability of direct experimental data for this compound, this guide presents predicted physical properties and comparative spectral data from closely related N,N'-dialkylethylenediamines. Furthermore, it outlines comprehensive, generalized experimental protocols for the spectroscopic characterization of such compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document aims to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of N,N-disubstituted ethylenediamines in drug development and other scientific endeavors.

Introduction

This compound is a diamine with two isobutyl groups attached to one of the nitrogen atoms of an ethylenediamine backbone. Its structural features suggest its potential as a ligand in coordination chemistry, a building block in organic synthesis, and a component in the development of pharmacologically active molecules. A thorough understanding of its physical and spectral characteristics is paramount for its effective application and for ensuring the purity and structural integrity of its derivatives.

This guide summarizes the available physical data for this compound and provides a comparative analysis of the spectral properties of analogous compounds to predict its spectroscopic behavior. Detailed experimental methodologies are also provided to aid in the empirical characterization of this and similar molecules.

Physical Properties

Direct experimental data for all physical properties of this compound are not widely available. The following table summarizes the available predicted and experimental data for the target compound and its close structural analogs.

| Property | This compound | N,N'-Diisopropylethylenediamine | N,N'-Dibutylethylenediamine | N,N-Diethylethylenediamine | N,N-Dimethylethylenediamine |

| CAS Number | 14156-98-0 | 4013-94-9 | 4013-95-0 | 100-36-7 | 110-70-3 |

| Molecular Formula | C10H24N2 | C8H20N2 | C10H24N2 | C6H16N2 | C4H12N2 |

| Molecular Weight ( g/mol ) | 172.31 | 144.26 | 172.31 | 116.21 | 88.15 |

| Boiling Point (°C) | 85-86 (at 13 Torr) (Predicted)[1] | 169-171[2] | 185-187 (at 3 Torr) | 145-147[3] | 119[1] |

| Density (g/mL) | 0.839 (Predicted)[1] | 0.798 (at 25 °C)[2] | 0.815 (Predicted) | 0.827 (at 25 °C)[3] | 0.819 (at 20 °C)[1] |

| Refractive Index (n20/D) | Not Available | 1.4289[2] | Not Available | 1.436[3] | 1.431[1] |

| pKa | 9.56 (Predicted)[1] | Not Available | Not Available | Not Available | Not Available |

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the expected chemical shifts for this compound based on data from similar compounds.

¹H NMR (Proton NMR) - Predicted Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH2- (isobutyl, attached to N) | ~2.2 - 2.4 | Doublet | 4H |

| -CH- (isobutyl) | ~1.6 - 1.8 | Multiplet | 2H |

| -CH3 (isobutyl) | ~0.8 - 1.0 | Doublet | 12H |

| -N-CH2-CH2-N- | ~2.5 - 2.7 | Multiplet | 4H |

| -NH2 | ~1.0 - 2.0 (variable) | Singlet (broad) | 2H |

¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH2- (isobutyl, attached to N) | ~60 - 65 |

| -CH- (isobutyl) | ~28 - 32 |

| -CH3 (isobutyl) | ~20 - 22 |

| -N-CH2-CH2-N- | ~45 - 55 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are listed below.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (alkane) | 2850 - 2960 | Strong |

| N-H Bend (primary amine) | 1590 - 1650 | Medium |

| C-H Bend (alkane) | 1370 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected fragmentation pattern for this compound is as follows:

-

Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound (m/z = 172.31).

-

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would result in the loss of an isobutyl radical to form a stable iminium ion.

Experimental Protocols

The following sections provide detailed, generalized protocols for the key experiments used in the characterization of N,N-dialkylethylenediamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 0-12 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Signal-to-noise ratio can be improved by acquiring multiple scans (e.g., 16 or 32).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 0-220 ppm, pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place one or two drops of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample holder with the prepared salt plates into the spectrometer's sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Analyze the resulting ions in the mass analyzer over a suitable mass range.

-

-

Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the logical workflows for the characterization and analysis of this compound.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Caption: Logical workflow for the interpretation of spectroscopic data to confirm the structure of the target compound.

Conclusion

This technical guide provides a foundational understanding of the physical and spectral properties of this compound. While direct experimental data is limited, the presented predicted values and comparative data from analogous compounds offer valuable insights for researchers. The detailed experimental protocols serve as a practical guide for the characterization of this and similar molecules. Further empirical studies are encouraged to fully elucidate the properties of this compound and expand its potential applications in scientific research and development.

References

N,N-Diisobutylethylenediamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 14156-98-0

This technical guide provides a comprehensive overview of N,N-Diisobutylethylenediamine, a diamine compound with potential applications in chemical synthesis and coordination chemistry. Due to a lack of publicly available data regarding its specific roles in biological signaling pathways or detailed experimental protocols within a drug development context, this document will focus on its chemical properties, a general synthesis approach, and its potential utility as a ligand, drawing parallels from the broader class of diamine compounds.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 14156-98-0 | [1] |

| Molecular Formula | C10H24N2 | [1] |

| Molecular Weight | 172.31 g/mol | [1] |

| Boiling Point | 85-86 °C at 13 Torr | [1][2] |

| Predicted Density | 0.839 ± 0.06 g/cm³ | [1][2] |

| Predicted pKa | 9.56 ± 0.10 | [1][2] |

Synthesis

A generalized workflow for such a synthesis is depicted below.

References

Technical Guide: Spectroscopic Analysis of N,N-Diisobutylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N,N-Diisobutylethylenediamine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural fragments and closely related analogs. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the anticipated major mass spectrometry fragmentation patterns for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.65 | t | 4H | -CH₂-CH₂- (ethylenediamine) |

| ~2.40 | d | 4H | -N-CH₂(isobutyl) |

| ~1.75 | m | 2H | -CH-(isobutyl) |

| ~0.88 | d | 12H | -CH₃ (isobutyl) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~60.5 | -N-CH₂-(isobutyl) |

| ~53.0 | -CH₂-CH₂- (ethylenediamine) |

| ~28.0 | -CH-(isobutyl) |

| ~20.5 | -CH₃ (isobutyl) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 172 | Low | [M]⁺ (Molecular Ion) |

| 129 | Moderate | [M - C₃H₇]⁺ |

| 115 | High | [M - C₄H₉]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 44 | Moderate | [C₂H₅N]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 4.0 s.

-

Spectral Width: 16 ppm.

-

Transmitter Frequency Offset: Centered on the spectral region of interest.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.5 s.

-

Spectral Width: 240 ppm.

-

Transmitter Frequency Offset: Centered on the spectral region of interest.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually or automatically.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking to identify the chemical shifts of all signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C.

Mass Spectrometer (EI) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[1]

-

Source Temperature: 230 °C.[1]

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Scan Rate: 2 scans/second.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and propose structures for the major fragment ions. Comparison with mass spectra of similar compounds like N,N'-di-t-butylethylenediamine and N,N'-diisopropylethylenediamine can aid in the interpretation.[2][3]

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and the proposed fragmentation pathway in mass spectrometry.

Caption: General workflow for the synthesis, purification, and structural characterization of an organic compound.

Caption: Key fragmentation pathways for this compound under electron ionization.

References

An In-depth Technical Guide to the Reactivity and Stability of N,N-Diisobutylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for N,N-Diisobutylethylenediamine is limited in publicly available literature. Therefore, this guide presents information based on the general chemical principles of aliphatic diamines, data from analogous compounds, and established experimental methodologies. All inferred information is clearly indicated.

Introduction

This compound is an organic compound featuring a central ethylenediamine backbone with two isobutyl groups attached to one of the nitrogen atoms. This unsymmetrical substitution, with one secondary and one primary amine, imparts specific steric and electronic properties that influence its reactivity and stability. Its structural isomer, N,N'-Diisobutylethylenediamine, where the isobutyl groups are distributed between the two nitrogen atoms, will exhibit different characteristics due to the presence of two secondary amines. This guide focuses on the N,N-isomer (CAS 14156-98-0) and provides a comprehensive overview of its expected chemical behavior.

Chemical and Physical Properties

| Property | This compound | N,N-Dibutylethylenediamine (for comparison) |

| CAS Number | 14156-98-0[1] | 3529-09-7[2] |

| Molecular Formula | C10H24N2 | C10H24N2[2] |

| Molecular Weight | 172.31 g/mol [3] | 172.31 g/mol [2] |

| Appearance | Colorless to yellow liquid (expected) | - |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Density | Not available | Not available |

| pKa | Not available | Not available |

Reactivity Profile

The reactivity of this compound is primarily dictated by the lone pairs of electrons on its two nitrogen atoms, making it both a base and a nucleophile. The steric hindrance imposed by the two isobutyl groups on the secondary amine will modulate its reactivity compared to the less hindered primary amine.

Basicity

Like other aliphatic amines, this compound is a base and will react with acids to form the corresponding ammonium salts. It is expected to have two distinct pKa values, one for each amine group. The primary amine is expected to be slightly more basic than the sterically hindered secondary amine.

Nucleophilicity and Typical Reactions

The primary and secondary amine groups are nucleophilic and will participate in a variety of reactions.

-

Alkylation: Reaction with alkyl halides will lead to further substitution on the nitrogen atoms. The primary amine is expected to be more susceptible to alkylation due to lower steric hindrance.

-

Acylation: Reaction with acyl chlorides or anhydrides will form amides. This is a common reaction for both primary and secondary amines.

-

Reaction with Carbonyls: The primary amine can react with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

-

Oxidation: Strong oxidizing agents can lead to a variety of products, including N-oxides, or in more vigorous conditions, degradation of the molecule. Sterically hindered amines can exhibit enhanced stability towards certain oxidation reactions.

Stability Profile

Thermal Stability

Aliphatic diamines can undergo thermal decomposition, although specific data for this compound is unavailable. The decomposition of similar compounds often involves complex radical mechanisms, leading to the formation of smaller volatile molecules. The presence of bulky isobutyl groups might influence the decomposition pathway. Generally, thermal stability is assessed using techniques like Thermogravimetric Analysis (TGA).

Chemical Stability

This compound is expected to be stable under normal storage conditions in a well-sealed container, away from strong oxidizing agents and acids. As with other secondary amines, there is a potential for the formation of carcinogenic N-nitrosamines if it comes into contact with nitrous acid or nitrogen oxides, particularly under acidic conditions.

Experimental Protocols

Synthesis of Unsymmetrical N,N-Dialkylethylenediamines

The following is a generalized protocol for the synthesis of unsymmetrical N,N-dialkylethylenediamines, adapted from methods for similar compounds.

Reaction:

Diisobutylamine + 2-Chloroethylamine hydrochloride → this compound

Materials:

-

Diisobutylamine

-

2-Chloroethylamine hydrochloride

-

Methanol

-

Sodium methoxide

-

Sodium hydroxide solution

-

Autoclave

-

Distillation apparatus

Procedure:

-

Charge the autoclave with diisobutylamine, 2-chloroethylamine hydrochloride, and a solution of sodium methoxide in methanol.

-

Seal the autoclave and heat to a specified temperature (e.g., 100-200°C) for a designated time (e.g., 2-9 hours), allowing the pressure to build (e.g., 0.5-1.0 MPa).

-

After the reaction, cool the autoclave and vent any excess pressure.

-

Transfer the reaction mixture to a separation funnel.

-

Add a sodium hydroxide solution to adjust the pH to 12-13.

-

Separate the organic layer.

-

Purify the crude product by fractional distillation under reduced pressure.

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa values of a diamine.[4][5]

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl)

-

Methanol (or other suitable organic solvent)

-

Deionized water

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a solution of the diamine of known concentration (e.g., 1 mM) in a water/methanol mixture. Add KCl to maintain a constant ionic strength.

-

Acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until a high pH is reached (e.g., pH 12).

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. For a diamine, two inflection points will be observed.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for evaluating the thermal stability of the compound.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

Inert gas (e.g., nitrogen or argon)

-

Oxidizing gas (e.g., air)

Procedure:

-

Place a small, accurately weighed sample of the diamine into a TGA sample pan.

-

Place the sample in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of an inert gas.

-

Record the sample weight as a function of temperature.

-

The temperature at which significant weight loss begins is an indicator of the onset of decomposition.

-

The experiment can be repeated in an air atmosphere to assess oxidative stability.

Safety and Handling

Based on safety data for analogous aliphatic diamines, this compound should be handled with care.

-

Hazards: Expected to be corrosive and may cause severe skin burns and eye damage. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from acids and strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is an aliphatic diamine with distinct reactivity due to its unsymmetrical structure and the steric hindrance provided by the isobutyl groups. While specific experimental data is scarce, its chemical behavior can be predicted based on the established chemistry of primary and secondary amines. It is expected to be a versatile intermediate in organic synthesis, with its reactivity and stability being key considerations for its application. Further experimental investigation is required to fully characterize its properties.

References

- 1. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 2. N,N-Dibutylethylenediamine | C10H24N2 | CID 77062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 14156-98-0|N1,N1-Diisobutylethane-1,2-diamine|BLD Pharm [bldpharm.com]

- 4. enamine.net [enamine.net]

- 5. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to N,N-Diisobutylethylenediamine and its Isomers: A Review for Researchers and Drug Development Professionals

Disclaimer: A comprehensive literature review specifically for N,N-Diisobutylethylenediamine reveals a significant scarcity of dedicated scientific data and a distinct CAS number. The available body of research predominantly focuses on its structural isomers, which possess the same molecular formula but differ in the arrangement of the isobutyl groups. This guide, therefore, provides a thorough examination of the well-documented isomers, N,N-di-n-butylethylenediamine and N,N'-diisopropylethylenediamine, to offer valuable insights for researchers and professionals in drug development. The structural distinctions between these compounds are crucial and will be clearly delineated.

Physicochemical Properties of N,N-Disubstituted Ethylenediamine Isomers

The physical and chemical properties of N,N-disubstituted ethylenediamines are critical for their application in synthesis and drug design. Below is a summary of the available quantitative data for two prominent isomers.

| Property | N,N-di-n-butylethylenediamine | N,N'-Diisopropylethylenediamine |

| CAS Number | 3529-09-7[1] | 121-05-1[2] |

| Molecular Formula | C10H24N2[1] | C8H20N2[2] |

| Molecular Weight | 172.31 g/mol [1] | 144.26 g/mol [2] |

| Appearance | - | Colorless liquid[2] |

| Boiling Point | - | 170 °C[2] |

| Density | - | 0.837 g/cm³[2] |

| Refractive Index | - | 1.4289 (at 20°C)[2] |

| Flash Point | - | 49.3 °C[2] |

| Solubility | - | Fully miscible in water[2] |

| pKa | - | 10.18 ± 0.28 (Predicted)[2] |

Synthesis and Experimental Protocols

The synthesis of asymmetrically N,N-disubstituted ethylenediamines typically involves the reaction of a corresponding dialkylamine with a suitable 2-aminoethylating agent. The following protocols are based on documented syntheses of related compounds.

General Synthesis of N,N-dialkylethylenediamines

A common method for the preparation of N,N-dialkylethylenediamines involves the reaction of a secondary amine with 2-chloroethylamine hydrochloride in the presence of a base.[3]

Caption: General Synthesis Workflow for N,N-di-n-butylethylenediamine.

Experimental Protocol for the Synthesis of N,N-di-n-butylethylenediamine[3]

-

Reaction Setup: In an autoclave, combine di-n-butylamine and 2-chloroethylamine hydrochloride in a molar ratio of 4-6:1.

-

Solvent and Base: Add a methanol solution of sodium methoxide, with the molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride being 0.5-2:1.

-

Reaction Conditions: Heat the mixture to a temperature between 100-200°C for 2-9 hours, maintaining a pressure of 0.5-1.0 MPa.

-

Work-up: After the reaction, cool the solution and add an alkali solution (e.g., sodium hydroxide) to adjust the pH to 12-13.

-

Purification: Separate the organic layer and purify by rectification to obtain N,N-di-n-butylethylenediamine.

Experimental Protocol for the Synthesis of N,N-diisopropylethylenediamine[4]

A common method for the synthesis of N,N-diisopropylethylenediamine is the ammonolysis of N,N-diisopropylamino chloroethane hydrochloride.

-

Reaction Setup: In a high-pressure reaction kettle equipped with a stirrer and temperature measuring device, add N,N-diisopropylamino chloroethane hydrochloride and a solvent (e.g., benzene or dichloromethane).

-

Reagent Addition: Close the kettle and introduce liquid ammonia. The molar ratio of N,N-diisopropylamino chloroethane hydrochloride to ammonia is typically between 1:5 and 1:15.

-

Reaction Conditions: Heat the mixture to a temperature of 80-120°C for 2-6 hours, with the pressure ranging from 2-6 MPa.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the N,N-diisopropylethylenediamine product.

Applications in Drug Development and Biological Relevance

Substituted ethylenediamines are a class of compounds with significant utility in medicinal chemistry and drug development. Their ability to act as versatile scaffolds and ligands makes them valuable building blocks for a wide range of biologically active molecules.

Role as Pharmaceutical Intermediates

N,N-disubstituted ethylenediamines are important intermediates in the synthesis of various pharmaceutical agents. For instance, N,N-diisopropylethylenediamine is a key intermediate in the synthesis of the nootropic drug pramiracetam.[4] The ethylenediamine moiety can be found in a variety of drugs and serves as a critical pharmacophore.

Caption: Role of Substituted Ethylenediamines in Drug Synthesis.

Biological Activity of Ethylenediamine Derivatives

While specific biological data for this compound is not available, studies on related ethylenediamine derivatives have shown a range of biological activities. For example, various substituted ethylenediamines have been investigated as H1 receptor antagonists.[5][6] The nature and position of the substituents on the ethylenediamine backbone play a crucial role in determining the biological activity and target specificity.[7] Furthermore, the biodegradability of ethylenediamine-based compounds is an important consideration for their environmental impact.[7]

Conclusion

This technical guide has provided a comprehensive overview of the available scientific literature concerning N,N-disubstituted ethylenediamines, with a particular focus on N,N-di-n-butylethylenediamine and N,N'-diisopropylethylenediamine, due to the notable absence of specific data for this compound. The presented physicochemical properties, synthesis protocols, and discussion of their roles in drug development offer a valuable resource for researchers and scientists. The lack of information on this compound highlights a knowledge gap and represents an opportunity for future research to explore the synthesis, properties, and potential applications of this specific isomer. Such studies would contribute to a more complete understanding of the structure-activity relationships within this important class of compounds.

References

- 1. N,N-Dibutylethylenediamine | C10H24N2 | CID 77062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN103012157A - Preparation method of N,N-di-n-butylethylenediamine - Google Patents [patents.google.com]

- 4. CN1634856A - A kind of synthetic method of N,N-diisopropylethylenediamine - Google Patents [patents.google.com]

- 5. Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biodegradability of ethylenediamine-based complexing agents and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Diamine: Early Insights into N,N-Diisobutylethylenediamine

For Immediate Release

This technical guide delves into the early discovery and research surrounding N,N-Diisobutylethylenediamine, a symmetrically substituted diamine. While a definitive seminal publication marking its initial synthesis remains elusive in the surveyed literature, its structural class—N,N-dialkylethylenediamines—has been a subject of study for its utility as a chemical intermediate, particularly in the realm of pharmaceuticals and coordination chemistry. This document outlines a probable synthetic pathway based on established methodologies for analogous compounds and collates the available physicochemical data.

Synthetic Pathway and Characterization

The synthesis of N,N-dialkylethylenediamines is well-documented, and a common and efficient method involves the reaction of a primary amine with a haloalkane. In the case of this compound, a likely synthetic route is the reaction of diisobutylamine with 2-chloroethylamine hydrochloride. This nucleophilic substitution reaction is typically carried out in an autoclave under elevated temperature and pressure.

A Chinese patent for the preparation of the related compound N,N-di-n-butylethylenediamine describes a similar process where di-n-butylamine and 2-chloroethylamine hydrochloride are reacted in the presence of sodium methoxide in methanol.[1] The reaction proceeds in an autoclave at a temperature of 100-200°C and a pressure of 0.5-1.0 MPa.[1] Following the reaction, the mixture is made alkaline to isolate the free diamine, which is then purified by distillation.[1] A comparable approach for N,N-diisopropylethylenediamine involves the ammonolysis of N,N-diisopropylamino chloroethane hydrochloride in a high-pressure kettle.[2]

The general reaction scheme for the synthesis of this compound can be depicted as follows:

Physicochemical Properties

Quantitative data for this compound is available from various chemical suppliers. These properties are crucial for its application and further research.

| Property | Value | Source |

| CAS Number | 14156-98-0 | [3][4] |

| Molecular Formula | C10H24N2 | [4] |

| Molecular Weight | 172.31 g/mol | [4] |

| Boiling Point | 85-86 °C at 13 Torr | [4] |

| Density | 0.839 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 9.56 ± 0.10 (Predicted) | [4] |

Experimental Protocols

While a specific early experimental protocol for this compound is not available, a general procedure can be inferred from the synthesis of its analogs. The following is a representative protocol based on the synthesis of N,N-di-n-butylethylenediamine.[1]

Synthesis of this compound (Representative Protocol)

-

Reaction Setup: To a high-pressure autoclave, add diisobutylamine, 2-chloroethylamine hydrochloride, and a solution of sodium methoxide in methanol. The molar ratio of diisobutylamine to 2-chloroethylamine hydrochloride is typically in the range of 4:1 to 6:1, and the molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride is between 0.5:1 and 2:1.[1]

-

Reaction Conditions: Seal the autoclave and heat the mixture to a temperature between 100°C and 200°C. The reaction pressure will typically be in the range of 0.5 to 1.0 MPa.[1] Maintain these conditions for 2 to 9 hours.[1]

-

Work-up: After the reaction is complete, cool the autoclave to room temperature. Transfer the reaction mixture to a separation funnel. Add a saturated aqueous solution of a strong base, such as sodium hydroxide, to adjust the pH to 12-13.[1]

-

Isolation: Separate the organic layer.

-

Purification: Subject the organic layer to fractional distillation under reduced pressure to obtain pure this compound.

Logical Relationship of Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final purified product, involving a key chemical transformation followed by purification steps.

Early Research and Applications

The early research on N,N-dialkylethylenediamines primarily focused on their role as intermediates. For instance, N,N-diisopropylethylenediamine is an important intermediate in the synthesis of the nootropic drug pramiracetam.[2][5] While specific early research applications for this compound are not well-documented, its structural similarity to other N,N-dialkylethylenediamines suggests its potential use as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules. More recent studies have explored the use of the related N,N'-diisobutylethylenediamine in the synthesis of copper(II) complexes to study their reactivity with nitric oxide.

References

- 1. CN103012157A - Preparation method of N,N-di-n-butylethylenediamine - Google Patents [patents.google.com]

- 2. CN1634856A - A kind of synthetic method of N,N-diisopropylethylenediamine - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 14156-98-0 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

Synthesis of Novel N,N-Diisobutylethylenediamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel N,N-diisobutylethylenediamine derivatives. Given the interest in substituted ethylenediamines for various therapeutic areas, including oncology and neuropharmacology, this document outlines two primary synthetic methodologies: direct N-alkylation and reductive amination. Detailed experimental protocols, representative quantitative data, and visualizations of the synthetic and a relevant biological pathway are presented to facilitate research and development in this area.

Introduction

N,N-disubstituted ethylenediamine scaffolds are prevalent in a variety of biologically active compounds. Research has demonstrated their potential as anticancer, antileishmanial, and anti-inflammatory agents.[1][2] Specifically, certain derivatives have been shown to induce cytotoxic effects in cancer cell lines by promoting cell cycle arrest and the loss of mitochondrial membrane potential. Furthermore, halogenated N,N'-diphenethylethylenediamines have been identified as potent ligands for sigma-1 (σ1) receptors, suggesting their potential in the development of therapeutics for neurological disorders.[3] The synthesis of novel derivatives of this compound, therefore, represents a promising avenue for the discovery of new therapeutic agents.

Synthetic Methodologies

Two primary and effective methods for the synthesis of this compound are detailed below.

Method 1: Direct N-Alkylation of Ethylenediamine

Direct N-alkylation involves the reaction of ethylenediamine with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. This method is straightforward but may require careful control of reaction conditions to favor the desired disubstituted product and minimize over-alkylation.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (1.0 equivalent) and a suitable solvent such as acetonitrile or ethanol.

-

Addition of Base: Add a non-nucleophilic base (2.2 equivalents), such as potassium carbonate or triethylamine, to the solution to neutralize the hydrohalic acid formed during the reaction.

-

Addition of Alkylating Agent: While stirring, slowly add isobutyl bromide (2.2 equivalents) to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to yield this compound.

Method 2: Reductive Amination

Reductive amination provides a more controlled approach to the synthesis of this compound. This one-pot reaction involves the formation of an imine intermediate from ethylenediamine and isobutyraldehyde, which is then reduced in situ to the desired diamine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane under an inert atmosphere.

-

Formation of the Imine: Cool the solution to 0 °C and slowly add isobutyraldehyde (2.2 equivalents). Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the di-imine intermediate.

-

Reduction: Cool the mixture back to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equivalents), in portions.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by distillation or column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of N,N-dialkylethylenediamines using the described methods. Please note that these are typical values and actual yields may vary depending on the specific reaction conditions and substrates used.

| Method | Alkylating/Carbonyl Reagent | Reducing Agent (for Reductive Amination) | Typical Yield (%) |

| Direct N-Alkylation | Isobutyl bromide | - | 40-60 |

| Reductive Amination | Isobutyraldehyde | Sodium borohydride | 60-80 |

Visualizations

Synthetic Workflows

Potential Biological Signaling Pathway

The following diagram illustrates a potential mechanism of action for a cytotoxic this compound derivative in a cancer cell, based on activities reported for similar compounds.

References

- 1. Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antioxidant and anti-inflammatory activity of novel substituted ethylenediamines and ethanolamines. A preliminary quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and σ1 Receptor Binding of Halogenated N,N′-Diphenethylethylenediamines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N,N-Diisobutylethylenediamine in Organometallic Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of N,N-Diisobutylethylenediamine (dibeda) as a bidentate ligand in various organometallic catalytic reactions. While specific literature on the catalytic use of this compound is not extensively documented, its structural similarity to other well-established N,N-dialkylethylenediamines, such as N,N-diisopropylethylenediamine (DIPEDA), suggests its utility in a range of catalytic transformations. This document outlines potential applications, provides representative experimental protocols, and summarizes expected performance based on analogous systems.

Potential Applications in Organometallic Catalysis

This compound, with its two nitrogen donor atoms, can act as a chelating ligand for various transition metals, including palladium, rhodium, ruthenium, and copper. The steric bulk provided by the isobutyl groups can influence the coordination environment of the metal center, potentially enhancing catalyst stability, solubility, and selectivity in various reactions.

Potential catalytic applications include:

-

Palladium-Catalyzed Cross-Coupling Reactions: As a ligand in Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions for the formation of carbon-carbon and carbon-nitrogen bonds.

-

Asymmetric Hydrogenation: As a chiral ligand precursor for the enantioselective reduction of ketones and imines.

-

Polymerization Reactions: As a component of catalyst systems for olefin polymerization.

The following sections provide detailed protocols and expected outcomes for these potential applications, drawing on data from closely related ligand systems.

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Bidentate amine ligands can facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of Aryl Bromide

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), this compound (4 mol%), and a stir bar.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).

-

Add an anhydrous solvent (e.g., toluene, 5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Table 1: Representative Data for Buchwald-Hartwig Amination with Diamine Ligands

| Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Aniline | N,N'-Diisopropylethylenediamine | NaOtBu | Toluene | 100 | 95 | Analogous System |

| 4-Chlorotoluene | Morpholine | N,N'-Diisopropylethylenediamine | K₃PO₄ | Dioxane | 110 | 88 | Analogous System |

| 1-Bromo-4-methoxybenzene | n-Hexylamine | N,N'-Diisopropylethylenediamine | NaOtBu | Toluene | 100 | 92 | Analogous System |

Asymmetric Transfer Hydrogenation of Ketones

Chiral diamine ligands are extensively used in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral alcohols. This compound can be derivatized to create chiral ligands for this purpose. A common approach is the synthesis of N-tosylated diamine ligands, which, in complex with a ruthenium precursor, form highly active and enantioselective catalysts.

Experimental Workflow for Asymmetric Transfer Hydrogenation:

Caption: A generalized workflow for asymmetric transfer hydrogenation of ketones.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

-

Catalyst Preparation (in situ): In a Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and a chiral N-tosyl-N,N-diisobutylethylenediamine ligand (1.1 mol%) in an anhydrous, degassed solvent (e.g., acetonitrile, 2 mL). Stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Add acetophenone (1.0 mmol) to the catalyst solution.

-

Add the formic acid/triethylamine mixture (2.0 mL) to the reaction flask.

-

Stir the reaction mixture at 25-40 °C for 4-24 hours, monitoring by TLC or GC.

-

Workup and Purification: Upon completion, quench the reaction with a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Analysis: Determine the yield and measure the enantiomeric excess (ee) by chiral HPLC or GC.

Table 2: Representative Data for Asymmetric Transfer Hydrogenation of Ketones

| Ketone | Catalyst System | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Acetophenone | Ru(II)-TsDPEN | HCOOH/NEt₃ | CH₃CN | 28 | 98 | 97 (S) | Analogous System |

| 1-Tetralone | Ru(II)-TsDPEN | HCOOH/NEt₃ | CH₂Cl₂ | 25 | 95 | 99 (S) | Analogous System |

| Benzylacetone | Ru(II)-TsDPEN | i-PrOH/KOH | i-PrOH | 25 | 92 | 96 (R) | Analogous System |

Polymerization of Olefins

Substituted ethylenediamines can be used as ligands in Ziegler-Natta or other transition metal-catalyzed olefin polymerization reactions. The ligand structure can influence the polymerization activity, polymer molecular weight, and microstructure.

Logical Relationship in Ziegler-Natta Polymerization:

N,N-Diisobutylethylenediamine: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N,N-Diisobutylethylenediamine is a vicinal diamine that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring two nitrogen atoms separated by an ethylene bridge and substituted with two isobutyl groups at one of the nitrogen atoms, imparts a unique combination of steric hindrance and chelating ability. These characteristics make it an attractive component in the design of ligands for catalysis, as a building block for bioactive molecules, and as a chelating agent. This document provides an overview of its synthesis, potential applications, and protocols based on analogous N,N-dialkylethylenediamines.

Synthesis of this compound

The synthesis of unsymmetrically substituted ethylenediamines like this compound can be achieved through several synthetic routes. A common and effective method involves the reaction of a mono-substituted ethylenediamine with an appropriate alkyl halide or via reductive amination. Another approach is the reaction of diisobutylamine with a protected 2-chloroethylamine followed by deprotection. A representative protocol, adapted from procedures for similar N,N-dialkylethylenediamines, is detailed below.

General Synthetic Workflow

application of N,N-Diisobutylethylenediamine in metal-organic frameworks (MOFs)

Disclaimer: Extensive literature searches for the direct application of N,N-Diisobutylethylenediamine in the synthesis or modification of metal-organic frameworks (MOFs) did not yield specific documented examples. This suggests that its use is not widespread or has not been reported in readily accessible scientific literature. However, the principles and protocols for incorporating diamines into MOFs are well-established. This document provides detailed application notes and experimental protocols based on commonly used diamines, such as ethylenediamine (en) and N,N'-dimethylethylenediamine (mmen), which can serve as a valuable guide for researchers interested in exploring the use of this compound or other similar diamines in MOF chemistry.

Application Notes

The introduction of diamine functionalities into MOFs is a significant strategy for tailoring their properties for specific applications, including gas separation, catalysis, and drug delivery. Diamines can be incorporated either during the initial synthesis (as a component of the linker) or, more commonly, through post-synthetic modification (PSM) of a pre-existing MOF. PSM is a powerful technique that allows for the chemical modification of a MOF while preserving its crystalline framework.[1][2][3]

The primary roles of diamines in MOFs include:

-

Introducing Basic Sites: The amine groups are basic and can enhance the affinity of the MOF for acidic gases like CO2.[4] This is particularly relevant for applications in carbon capture and sequestration. The cooperative insertion of CO2 into metal-amine bonds can form carbamate species, leading to high uptake capacities at low pressures.[5]

-

Creating Open Metal Sites: Diamines can coordinate to the metal nodes within the MOF structure, and in some cases, can be selectively removed to create highly reactive open metal sites, which are beneficial for catalysis.

-

Altering Pore Environment: The presence of diamines within the pores of a MOF can modify the polarity and hydrophobicity of the internal surface, influencing the selective adsorption of guest molecules.[1]

-

Serving as a Platform for Further Functionalization: The free amine groups of a coordinated diamine can be used as a handle for subsequent chemical reactions, allowing for the introduction of more complex functionalities within the MOF.[6]

-

Enhancing Stability: In some instances, the coordination of diamines to the metal centers can enhance the overall stability of the MOF structure, particularly against moisture.[1]

Logical Workflow for Diamine Functionalization of MOFs

Caption: Workflow for the post-synthetic modification of MOFs with diamines.

Quantitative Data Summary

The following tables summarize the impact of ethylenediamine and N,N'-dimethylethylenediamine functionalization on the properties of various MOFs, as reported in the literature.

Table 1: Effect of Ethylenediamine (en) Functionalization on MOF Properties

| MOF | Functionalization Method | Change in BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) | Reference |

| MOF-808 | Post-Synthetic Modification | Not Reported | 2.3 at 298 K and 100 kPa (from 1.2 for unmodified) | [7] |

| Mn-DOBDC | Post-Synthetic Modification | Not Reported | Enhanced compared to unmodified | [1] |

| MIL-100(Al) | Post-Synthetic Modification | Decrease (qualitative) | Increased affinity for CO₂ | [6][8] |

| MIL-100(Fe) | Post-Synthetic Modification | Not Reported | Not Reported for gas sorption | [9] |

| HKUST-1 | Post-Synthetic Modification | 1409 to lower values (not specified) | Reduced, but with 85% increased binding energy | [10] |

| sod-ZMOF | Post-Synthetic Modification | Not Reported | 30% increase in adsorption capacity | [11] |

Table 2: Effect of N,N'-dimethylethylenediamine (mmen) Functionalization on MOF Properties

| MOF | Functionalization Method | Change in BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) | Reference |

| Mg₂(dobpdc) | Post-Synthetic Modification | Reduction | High capacity at low pressures | [5] |

| Mg₂(dondc) | Post-Synthetic Modification | Not Reported | Higher than ethylenediamine functionalized version | [12] |

Experimental Protocols

The following are detailed protocols for the post-synthetic modification of MOFs with diamines, based on established literature procedures.

Protocol 1: Post-Synthetic Modification of MOF-808 with Ethylenediamine [7]

Objective: To introduce ethylenediamine into the pores of MOF-808 via Michael addition to a pre-functionalized MOF.

Materials:

-

MOF-808

-

Acryloyl chloride

-

Triethylamine

-

Anhydrous N,N-dimethylformamide (DMF)